6-Bromo-7-chloroquinoline

Übersicht

Beschreibung

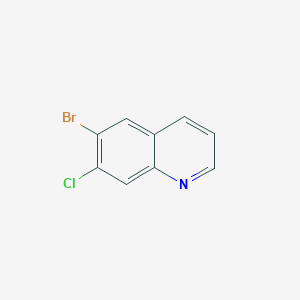

6-Bromo-7-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, a typical synthetic route may involve the following steps:

Bromination: Quinoline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Chlorination: The brominated quinoline is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran are utilized.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimalarial Activity

6-Bromo-7-chloroquinoline is recognized for its potential antimalarial properties. Its structural similarity to established antimalarial drugs allows it to inhibit the growth of Plasmodium species. A study indicated that derivatives of this compound exhibit IC50 values below 50 μM against certain strains of malaria, showcasing promising therapeutic potential .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several strains have been documented as follows:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7, with an IC50 value around 15 µM. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .

Biological Studies

This compound is utilized in biological studies to explore enzyme inhibition and receptor modulation. It has been shown to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, which are critical for cell division processes. Furthermore, its ability to bind specific receptors allows researchers to investigate signal transduction pathways that affect cellular responses.

Materials Science

In materials science, this compound serves as a precursor for the synthesis of organic semiconductors and light-emitting materials used in electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Industrial Chemistry

The compound is also employed in the production of dyes and pigments due to its vibrant color properties derived from the quinoline structure. Its application extends to specialty chemicals used in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-chloroquinoline depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways, such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division.

Modulating Receptors: It can bind to and modulate the activity of specific receptors, affecting signal transduction pathways and cellular responses.

The molecular targets and pathways involved vary based on the specific biological context and the functional groups present on the quinoline scaffold.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-7-chloroquinoline can be compared with other quinoline derivatives, such as:

- 6-Bromo-4-chloroquinoline

- 6-Bromo-2-chloroquinoline

- 7-Bromo-6-chloroquinoline

Uniqueness

The unique combination of bromine and chlorine atoms at specific positions on the quinoline ring imparts distinct chemical and biological properties to this compound

Biologische Aktivität

6-Bromo-7-chloroquinoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antimalarial, antimicrobial, and anticancer properties, supported by various studies and findings.

Overview of Biological Activities

This compound is recognized for its role as a building block in the synthesis of pharmaceutical compounds that exhibit antimalarial, antimicrobial, and anticancer activities. Its mechanism of action typically involves enzyme inhibition and receptor modulation, which are crucial in disrupting cellular processes such as DNA replication and signal transduction pathways.

Antimalarial Activity

The antimalarial properties of this compound derivatives have been extensively studied. Compounds within this class have shown promising results against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- In vitro studies indicate that several derivatives exhibit IC50 values below 50 μM, demonstrating high antimalarial potency .

- A study reported that new 7-chloroquinoline derivatives had moderate to high antimalarial activity, with IC50 values ranging from 11.92 to 79.71 μM .

- The mechanism often involves inhibition of the enzyme DNA gyrase, which is critical for the replication of the malaria parasite's DNA.

Table 1: Antimalarial Activity of this compound Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Compound 2 | <50 | High |

| Compound 3 | <50 | High |

| Compound 4 | <50 | High |

| Compound 6 | <50 | High |

| Compound 9 | <50 | High |

| Others | >50 | Moderate |

Antimicrobial Activity

In addition to its antimalarial effects, this compound has shown antimicrobial properties. Studies have demonstrated that it can inhibit a range of bacterial strains.

Research Highlights:

- Compounds derived from this compound have shown moderate to good antibacterial activity against various pathogens, with inhibition zones ranging from 12.5 mm to 23.8 mm in diameter .

- These compounds are being explored for their potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound is another area of active research. Several studies have focused on its efficacy against various cancer cell lines.

Case Studies:

- A study indicated that derivatives exhibited significant cytotoxic effects on human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines, with IC50 values indicating strong activity .

- The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance anticancer activity, highlighting the importance of specific functional groups in achieving desired therapeutic effects .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound | IC50 (μM) | Activity Level |

|---|---|---|---|

| MCF-7 | Compound 3 | 27.26 | High |

| HCT-116 | Compound 9 | 21.41 | High |

| HeLa | Compound 8 | 51.67 | Moderate |

Eigenschaften

IUPAC Name |

6-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMBJODLNOMUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561533 | |

| Record name | 6-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-54-7 | |

| Record name | 6-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.